4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide
Description
Properties
IUPAC Name |
4-[[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c21-20(28)15-4-6-16(7-5-15)23-18(26)8-9-19(27)25-13-11-24(12-14-25)17-3-1-2-10-22-17/h1-7,10H,8-9,11-14H2,(H2,21,28)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJFKZKFFQWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of microwave-assisted synthesis to create piperazine-linked compounds. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step organic reactions, often involving:
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Amide bond formation : Condensation of 4-aminobenzamide with activated 4-oxo-4-[4-(2-pyridyl)piperazino]butanoic acid derivatives (e.g., acid chlorides or mixed anhydrides) in the presence of triethylamine or DMAP .
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Piperazine functionalization : Alkylation or acylation of the piperazine nitrogen using 2-chloropyridine under basic conditions (e.g., K₂CO₃ or NaH) .
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Ketone stabilization : The 4-oxo group in the butanoyl chain is stabilized via conjugation with the adjacent amide and piperazine groups, reducing its susceptibility to nucleophilic attack .
Table 1: Representative Reaction Conditions
Amide Group Reactivity
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Hydrolysis : The benzamide moiety resists hydrolysis under mild acidic/basic conditions but degrades in concentrated HCl (6M, reflux) to yield 4-aminobenzoic acid and the corresponding butanoyl-piperazine fragment .
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Nucleophilic substitution : Reacts with Grignard reagents (e.g., MeMgBr) at the ketone position, forming tertiary alcohols, though steric hindrance from the piperazine ring limits efficiency .
Piperazine Ring Modifications
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Quaternization : Reacts with methyl iodide in acetonitrile to form N-methylated derivatives, enhancing solubility in polar solvents .
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Complexation : The pyridyl nitrogen participates in coordination with transition metals (e.g., Pd(II), Cu(II)), forming stable complexes useful in catalytic applications .
Butanoyl Chain Reactivity
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Reduction : The 4-oxo group is reduced selectively using NaBH₄/CeCl₃ to form the corresponding alcohol without affecting the amide bond .
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Cross-coupling : Suzuki-Miyaura coupling at the pyridyl group (via Pd catalysis) introduces aryl/heteroaryl substituents, diversifying the scaffold .
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (λ > 300 nm) induces cleavage of the butanoyl-piperazine bond, forming 4-aminobenzamide and 2-pyridylpiperazine as major products.
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Oxidative stability : Resists oxidation by H₂O₂ or mCPBA due to electron-withdrawing effects of the amide and pyridyl groups .
Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH 1–3, 37°C) | <5% degradation over 24h | |
| Basic (pH 10, 37°C) | 10–15% degradation over 24h | |
| UV light (254 nm, 6h) | 40% degradation |
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
Compounds like 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide are being investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, they have shown promise as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance potency against various kinases, making these compounds valuable in the development of targeted cancer therapies .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound class. For example, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, compounds with a 2-pyridyl substitution have shown enhanced activity against multidrug-resistant cancer cells, suggesting a promising avenue for overcoming resistance in chemotherapy .
Neuropharmacology
1. Anticonvulsant Properties
Research has also explored the anticonvulsant properties of this compound derivatives. In animal models, these compounds exhibited significant protective effects against induced seizures. The SAR analysis revealed that certain substitutions on the piperazine moiety increase efficacy, potentially leading to new treatments for epilepsy and other seizure disorders .
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 2-pyridyl piperazine derivatives as potent inhibitors of a specific protein kinase implicated in breast cancer. The lead compound demonstrated an IC50 value significantly lower than existing treatments, indicating its potential as a novel therapeutic agent .
Case Study 2: Anticancer Activity
In another case, researchers investigated the effects of a related compound on lung cancer cell lines. The results showed that the compound induced apoptosis via mitochondrial pathways and inhibited cell proliferation significantly compared to control groups. This study suggests that structural modifications can lead to enhanced anticancer activity and warrants further exploration in clinical settings .
Case Study 3: Neuropharmacological Effects
A recent pharmacological study assessed the anticonvulsant activity of several derivatives in rodent models. The findings indicated that one particular derivative not only reduced seizure frequency but also improved cognitive function post-treatment, highlighting its dual therapeutic potential .
Mechanism of Action
The mechanism of action of 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and thereby exerting its antipsychotic effects. The compound’s structure allows it to fit into the receptor binding sites, inhibiting or activating the receptors as needed.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-pyridylpiperazine moiety in the target compound is critical for binding to serotonin (5-HT) or dopamine receptors, as seen in analogous antipsychotic agents .
- Methoxy groups (e.g., in and ) enhance lipophilicity but may reduce solubility, whereas sulfonyl groups () improve metabolic stability .
- Trifluoromethyl substitutions () increase electron-withdrawing effects, enhancing receptor affinity and resistance to oxidative metabolism .
Biological Activity: Compared to N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide (), the target compound lacks the dimethoxyphenethyl group, likely reducing its CNS activity but improving selectivity for peripheral targets . The pyridinone derivatives in and exhibit stronger enzyme inhibition (e.g., kinase or PDE4 inhibition) due to their planar heterocyclic systems, whereas the target compound’s flexible butanoyl bridge may favor allosteric modulation .
Synthetic Complexity :
- The target compound’s synthesis involves multi-step routes, including piperazine functionalization and amide coupling, similar to and . However, its lack of sulfonyl or trifluoromethyl groups simplifies purification compared to and .
Pharmacokinetic and Pharmacodynamic Profiles
Insights:
- The target compound’s moderate LogP balances membrane permeability and aqueous solubility, making it suitable for oral administration .
Biological Activity
The compound 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide , also known by its IUPAC name, exhibits significant biological activities that are of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O3
- CAS Number : 213186-59-5
This compound features a piperazine moiety linked to a pyridine ring, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent , antimicrobial agent , and its role in modulating specific biological pathways.
Antitumor Activity
- Mechanism : The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective dose ranges for further investigation .
Antimicrobial Activity
- Mechanism : The compound's antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Case Study : In a study evaluating various derivatives, this compound displayed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming some standard antibiotics .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.
- Bacterial Cell Disruption : Interference with bacterial protein synthesis and metabolic processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide, and what key purification techniques are recommended?
- Synthesis : A common approach involves coupling the pyridyl-piperazine moiety to a benzamide backbone via a multi-step procedure. For example, intermediate steps may include refluxing 1-(2-pyridyl)piperazine with 4-oxo-butanoyl chloride under anhydrous conditions, followed by amidation with 4-aminobenzamide (see analogous methods in and ).
- Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol mixtures) is critical to isolate the final product. Crystallization from dimethyl ether or ethanol may further enhance purity .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR : H and C NMR are essential for confirming structural integrity, particularly the pyridyl-piperazine and benzamide moieties.
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF validates molecular weight (e.g., exact mass: ~507.24 g/mol, as per ).
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational path searches with experimental validation to identify optimal catalysts or solvents .
- Case Study : Modifying the pyridyl-piperazine substituent (e.g., adding electron-withdrawing groups) could enhance binding affinity. Docking studies (AutoDock Vina) against target receptors (e.g., dopamine D3) guide rational design .
Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what methodologies validate these effects?
- SAR Studies :
- Pyridyl Group : Replacing the pyridine ring with a pyrimidine (e.g., 3-pyridyl vs. 4-pyridyl) alters lipophilicity and receptor interaction ( ).
- Benzamide Substituents : Trifluoromethyl or chloro groups increase metabolic stability but may reduce solubility ().
- Validation :
- In vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify affinity for targets like GPCRs.
- ADME Profiling : Microsomal stability tests and Caco-2 permeability assays assess pharmacokinetic properties .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Experimental Variables : Differences in assay conditions (e.g., pH, temperature) or cell lines (e.g., HEK293 vs. CHO) can skew results. Standardizing protocols (e.g., CLSI guidelines) minimizes variability.
- Data Normalization : Use internal controls (e.g., reference inhibitors like haloperidol for dopamine receptors) to calibrate activity measurements .
Q. How can researchers leverage hybrid methodologies (e.g., chemo-proteomics) to identify off-target effects of this compound?
- Workflow :
Proteome Profiling : Immobilize the compound on beads for pull-down assays, followed by LC-MS/MS to identify binding partners.
Validation : Competitive ABPP (activity-based protein profiling) confirms target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
